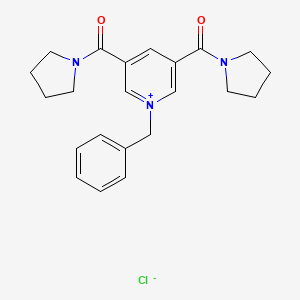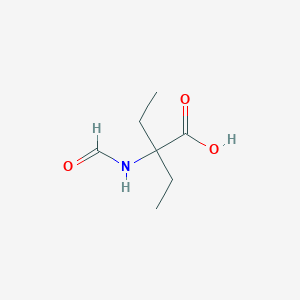
N,N''-Bis(3-propylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’'-Bis(3-propylphenyl)guanidine: is a guanidine derivative characterized by the presence of two 3-propylphenyl groups attached to the nitrogen atoms of the guanidine moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: One common method involves the guanylation of aromatic amines with cyanamides in the presence of catalysts like scandium triflate under mild conditions.
Thiourea Derivatives: Another approach uses thiourea derivatives as guanidylating agents.
Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the reaction between amines and carbodiimides.
Industrial Production Methods: Industrial production often employs scalable and efficient catalytic processes, such as the use of lanthanide amides or ytterbium triflate, to achieve high yields under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert guanidines into amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with guanidines under basic conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines.
Applications De Recherche Scientifique
Chemistry: N,N’'-Bis(3-propylphenyl)guanidine is used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives .
Biology: In biological research, guanidines are studied for their interactions with nucleic acids and proteins due to their ability to form hydrogen bonds and their high basicity .
Medicine: Guanidines, including N,N’'-Bis(3-propylphenyl)guanidine, are investigated for their potential as kinase inhibitors and DNA minor groove binders .
Industry: In industrial applications, guanidines are used as catalysts and intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of N,N’'-Bis(3-propylphenyl)guanidine involves its ability to form stable hydrogen bonds and interact with aromatic systems. This interaction is facilitated by the planarity and high basicity of the guanidine moiety, which allows it to engage in resonance and delocalize positive charges . These properties enable the compound to bind to molecular targets such as nucleic acids and proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
- N,N’'-Bis(tert-butoxycarbonyl)guanidine
- N,N’'-Bis(benzyl)guanidine
- N,N’'-Bis(phenyl)guanidine
Comparison:
- N,N’'-Bis(3-propylphenyl)guanidine is unique due to the presence of the 3-propylphenyl groups, which provide distinct steric and electronic properties compared to other guanidines .
- N,N’'-Bis(tert-butoxycarbonyl)guanidine has bulky tert-butoxycarbonyl groups, making it less reactive in certain conditions .
- N,N’'-Bis(benzyl)guanidine and N,N’'-Bis(phenyl)guanidine have different aromatic substituents, affecting their interaction with biological targets and their solubility in various solvents .
Propriétés
Numéro CAS |
128413-37-6 |
|---|---|
Formule moléculaire |
C19H25N3 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1,2-bis(3-propylphenyl)guanidine |
InChI |
InChI=1S/C19H25N3/c1-3-7-15-9-5-11-17(13-15)21-19(20)22-18-12-6-10-16(14-18)8-4-2/h5-6,9-14H,3-4,7-8H2,1-2H3,(H3,20,21,22) |
Clé InChI |
KTLUTBQGBABJDU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)CCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14270599.png)
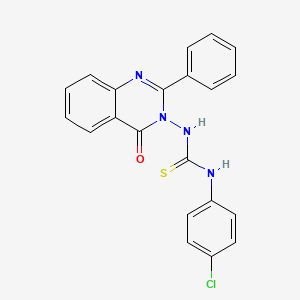
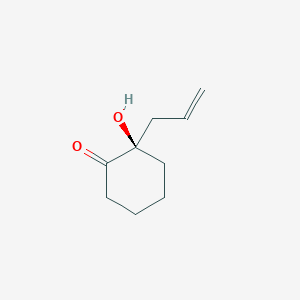
![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)
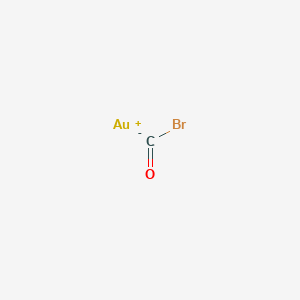

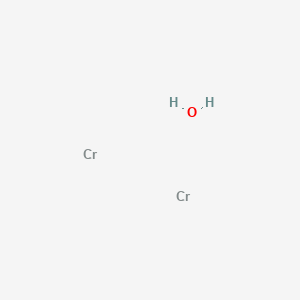

![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
